1,2,3-Trifluoro-4-nitrobenzene

Catalog No.
S749589
CAS No.
771-69-7
M.F
C6H2F3NO2
M. Wt
177.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3-Trifluoro-4-nitrobenzene

CAS Number

771-69-7

Product Name

1,2,3-Trifluoro-4-nitrobenzene

IUPAC Name

1,2,3-trifluoro-4-nitrobenzene

Molecular Formula

C6H2F3NO2

Molecular Weight

177.08 g/mol

InChI

InChI=1S/C6H2F3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H

InChI Key

ARCACZWMYGILNI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)F

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)F

The exact mass of the compound 1,2,3-Trifluoro-4-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2,3-Trifluoro-4-nitrobenzene (CAS 771-69-7), commonly referred to as 2,3,4-trifluoronitrobenzene, is a highly activated polyfluorinated aromatic building block essential for the commercial synthesis of third-generation fluoroquinolone antibiotics, most notably Ofloxacin and its enantiopure form, Levofloxacin [1]. The compound features a uniquely positioned nitro group that strongly activates the adjacent ortho- and para-fluorine atoms toward nucleophilic aromatic substitution (SNAr)[2]. From a procurement perspective, its value lies in this precise substitution pattern, which enables the sequential, regioselective construction of the tricyclic pyridobenzoxazine core while retaining the critical fluorine atom required for the final drug's pharmacological activity [1].

Substituting 1,2,3-trifluoro-4-nitrobenzene with structural analogs like 2,4-difluoronitrobenzene or 2,4,5-trifluoronitrobenzene fundamentally disrupts the synthesis of Ofloxacin-class compounds [1]. 2,4-Difluoronitrobenzene lacks the meta-fluorine (C-3) necessary to serve as the critical C-9 fluorine in the final fluoroquinolone architecture, leading to a complete loss of target antibacterial efficacy. Conversely, 2,4,5-trifluoronitrobenzene possesses the wrong regiochemical geometry for the initial selective alkaline hydrolysis; it cannot correctly form the 2,3-difluoro-6-nitrophenol intermediate required to build the specific oxygen bridge of the benzoxazine ring [1]. While 2,3,4,5-tetrafluorobenzoic acid can serve as an alternative starting material, it necessitates a completely different, often more expensive, synthetic route involving acid chloride intermediates rather than direct SNAr, making 1,2,3-trifluoro-4-nitrobenzene the strict precursor of choice for the established cyclization pathways [2].

Orthogonal Reactivity for Sequential SNAr Displacement

The primary procurement advantage of 1,2,3-trifluoro-4-nitrobenzene is its highly predictable regioselectivity during nucleophilic attack. Under alkaline conditions, the fluorine atom ortho to the nitro group (C-2) is selectively displaced to yield 2,3-difluoro-6-nitrophenol, leaving the C-3 and C-4 fluorines intact for later steps [1]. In contrast, structural isomers like 2,4,5-trifluoronitrobenzene present a different substitution profile that cannot yield the correct ortho-hydroxy intermediate necessary for subsequent cyclization with chloroacetone [1]. This exact regiochemical control ensures the correct formation of the 7,8-difluoro-2,3-dihydro-3-methyl-4H-benzoxazine intermediate[2].

Evidence DimensionRegioselectivity in primary alkaline hydrolysis
Target Compound DataSelective C-2 displacement yielding 2,3-difluoro-6-nitrophenol
Comparator Or Baseline2,4,5-Trifluoronitrobenzene (yields incorrect positional isomers)
Quantified DifferenceAbsolute requirement for C-2 vs C-3/C-4 differentiation
ConditionsKOH in DMSO, ambient to mild heating

Ensures the correct structural geometry for constructing the tricyclic core of Ofloxacin, preventing the formation of unusable isomeric byproducts.

Essential Retention of the C-3 Fluorine for Pharmacological Activity

For fluoroquinolones like Levofloxacin, the fluorine atom at the C-9 position of the benzoxazine ring (derived from the C-3 position of the starting material) is strictly required for DNA gyrase binding [1]. 1,2,3-Trifluoro-4-nitrobenzene supplies this exact fluorine, which remains unreactive during the initial ortho-hydrolysis and the late-stage para-substitution by N-methylpiperazine [2]. Using 2,4-difluoronitrobenzene as a cheaper substitute fails because it lacks this third fluorine, resulting in a des-fluoro final product that lacks the 8- to 128-fold antibacterial potency enhancement associated with the C-9 fluorinated target [1].

Evidence DimensionPresence of non-labile meta-fluorine (C-3)
Target Compound DataRetains C-3 fluorine, yielding C-9 fluorinated quinolone
Comparator Or Baseline2,4-Difluoronitrobenzene (Lacks C-3 fluorine)
Quantified Difference100% loss of the critical C-9 fluoro-pharmacophore
ConditionsFull synthetic sequence to final API

Procuring the trifluorinated precursor is mandatory to achieve the specific DNA gyrase binding affinity required for Ofloxacin-class APIs.

Process Efficiency vs. Tetrafluorobenzoic Acid Routes

Industrial synthesis of Ofloxacin can alternatively begin with 2,3,4,5-tetrafluorobenzoic acid. However, this route requires conversion to an acid chloride using thionyl chloride and catalytic DMF, followed by complex malonate condensation chemistry [1]. 1,2,3-Trifluoro-4-nitrobenzene avoids these harsh chlorinating conditions by utilizing direct SNAr and reductive cyclization (using Raney-Ni and H2) to build the benzoxazine core [2]. Process chemistry reviews highlight that the nitroarene route avoids the procurement of the significantly more expensive tetrafluorinated benzoic acid while streamlining the early-stage construction of the N-alkylated intermediate [1].

Evidence DimensionEarly-stage process complexity and reagent requirement
Target Compound DataDirect SNAr (KOH/DMSO) followed by reductive cyclization
Comparator Or Baseline2,3,4,5-Tetrafluorobenzoic acid (Requires SOCl2 activation and malonate chemistry)
Quantified DifferenceEliminates the need for thionyl chloride activation steps
ConditionsIndustrial scale-up route selection

Reduces reliance on aggressive chlorinating agents and lowers raw material costs compared to the tetrafluorobenzoic acid pathway.

Commercial Synthesis of Ofloxacin and Levofloxacin

1,2,3-Trifluoro-4-nitrobenzene is the foundational building block for the tricyclic pyridobenzoxazine core via the established Hayakawa/Egawa synthetic routes, leveraging its precise SNAr regioselectivity [1].

Development of Novel Tricyclic Antibacterials

Used in medicinal chemistry to construct next-generation 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives that require a specific C-9 fluorine for target binding [2].

Regioselective SNAr Model Systems

Employed in process chemistry research as a model substrate for studying orthogonal nucleophilic aromatic substitutions, given its three distinct fluorine environments relative to the strongly electron-withdrawing nitro group [1].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (42.86%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (57.14%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (55.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (42.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (55.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (57.14%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (50.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (42.86%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

771-69-7

Wikipedia

1,2,3-Trifluoro-4-nitrobenzene

Dates

Last modified: 08-15-2023

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